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CID 78068274

Cat. No.: B14224636
M. Wt: 267.57 g/mol
InChI Key: NTNFDMUFGMLEIH-UHFFFAOYSA-N
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Description

Overview of Cyclopenta[d]pyrimidine Scaffolds in Medicinal Chemistry

The cyclopenta[d]pyrimidine scaffold, a fused heterocyclic system, is a privileged structure in medicinal chemistry. google.comacs.org This structural motif is present in a variety of compounds that exhibit a broad spectrum of pharmacological properties, including anticancer and antimicrobial activities. google.comacs.org The fusion of a cyclopentane (B165970) ring to a pyrimidine (B1678525) ring creates a unique three-dimensional shape that can be strategically modified to interact with various biological targets, such as enzymes and receptors. acs.org The versatility of this scaffold allows for the synthesis of diverse libraries of compounds, making it an attractive starting point for drug discovery programs. google.com

Historical Context of Anti-Microtubule Agent Discovery and the Emergence of CID 78068274

The discovery of agents that interfere with microtubule dynamics has been a cornerstone of cancer chemotherapy for decades. medscape.com Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. medscape.com The first clinically successful anti-microtubule agents, the vinca (B1221190) alkaloids, were isolated in the 1960s. medscape.com This was followed by the discovery of the taxanes in the 1970s, which, like the vinca alkaloids, are natural products. medscape.com These agents revolutionized cancer treatment and spurred further research into compounds that could target microtubules.

A significant focus of this research has been the identification of small molecules that bind to the colchicine (B1669291) site on β-tubulin, thereby inhibiting microtubule polymerization. nih.gov It is within this context that cyclopenta[d]pyrimidine derivatives, including this compound, have emerged as promising synthetic anti-microtubule agents. google.comacs.org A key patent has documented the potential of cyclopenta[d]pyrimidines and their substituted analogues as antitubulin and microtubule targeting agents. google.com

Academic Research Significance and Current Landscape of this compound Investigations

Academic research has been instrumental in elucidating the potential of cyclopenta[d]pyrimidine derivatives as anti-microtubule agents. acs.orgnih.govacs.org Studies have focused on the synthesis and structure-activity relationship (SAR) of these compounds, aiming to optimize their potency and pharmacological properties. acs.orgacs.org Research has demonstrated that specific substitutions on the cyclopenta[d]pyrimidine core are crucial for their anti-microtubule activity. acs.org

Notably, a series of 21 substituted cyclopenta[d]pyrimidines were synthesized and evaluated as anti-microtubule agents, with some compounds exhibiting potent, nanomolar-level inhibition of tumor cell proliferation. acs.org Mechanistic studies have confirmed that these compounds act by inhibiting tubulin polymerization and binding to the colchicine site. nih.govacs.org While the specific compound this compound is not explicitly named in all publications, the extensive research on this chemical class provides a strong foundation for understanding its mechanism of action and potential therapeutic utility. The ongoing investigation into these derivatives highlights their significance in the development of next-generation cancer therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23OSi3 B14224636 CID 78068274

Properties

Molecular Formula

C12H23OSi3

Molecular Weight

267.57 g/mol

InChI

InChI=1S/C12H23OSi3/c1-14(2)16(6,13-15(3,4)5)12-10-8-7-9-11-12/h7-11H,1-6H3

InChI Key

NTNFDMUFGMLEIH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)[Si](C)(C1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies and Analog Design of Cid 78068274

Established Synthetic Routes for N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride (CID 78068274)

The synthesis of this compound has been reported, with a notable route starting from commercially available (R)-3-methyladipic acid. nih.gov This multi-step synthesis involves the formation of a key intermediate, (6R)-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4(3H)-one. The process includes a Dieckmann condensation and subsequent reaction with acetamidine (B91507) hydrochloride. nih.gov

The synthesis of the racemic compound, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, has also been detailed. acs.org This compound serves as a parent structure for the development of more potent analogs. acs.org The key steps in the synthesis of both the individual enantiomers and the racemate are outlined below:

Synthesis of the (R)- and (S)-enantiomers:

Cyclization: (R)- or (S)-3-methyladipic acid is treated with concentrated sulfuric acid in ethanol (B145695) at reflux to yield the corresponding cyclic intermediate. nih.gov

Dieckmann Condensation: The cyclic product undergoes a Dieckmann condensation using elemental sodium in toluene. nih.gov

Pyrimidine (B1678525) Ring Formation: The resulting compound is reacted with acetamidine hydrochloride to form the cyclopenta[d]pyrimidinone core. nih.gov

Chlorination: The pyrimidinone is chlorinated using phosphorus oxychloride (POCl₃). nih.gov

Amination: The chlorinated intermediate is then reacted with 4-methoxy-N-methylaniline in the presence of concentrated hydrochloric acid. nih.gov

Salt Formation: The final product is obtained as a hydrochloride salt by bubbling anhydrous hydrochloric acid gas through an ether solution of the free base. nih.gov

A similar methodology is employed for the synthesis of the (S)-enantiomer, starting from (S)-3-methyladipic acid. nih.gov

Starting MaterialKey IntermediatesFinal ProductReference
(R)-3-methyladipic acid(R)-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4(3H)-one, (R)-4-chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine(6R)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride nih.gov
(S)-3-methyladipic acid(S)-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4(3H)-one, (S)-4-chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine(6S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride nih.gov
2-methyl-2-cyclopenten-1-one2-methylcyclopentane-1,3-dione(R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride acs.org

Advanced Synthetic Strategies for Cyclopenta[d]pyrimidine Analogues

The development of advanced synthetic strategies for cyclopenta[d]pyrimidine analogues is driven by the need to explore the structure-activity relationships (SAR) and identify compounds with improved potency and pharmacological profiles. These strategies often focus on the diversification of substituents on the pyrimidine and cyclopentane (B165970) rings.

One approach involves the synthesis of analogues with modifications at the C2 position of the pyrimidine ring. acs.org For instance, a key precursor, 4-chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, can be synthesized from ethyl 2-oxocyclopentanecarboxylate and subsequently used to introduce various substituents. acs.orgnih.gov

Another strategy focuses on the construction of diverse polyheterocyclic compounds embedded with the pyrimidine core. researchgate.net This can be achieved through tandem cyclization reactions of appropriately functionalized pyrimidine intermediates, leading to novel three-dimensional structures. researchgate.net The use of transition metal catalysts, such as ruthenium, has also been explored for the direct C-H amidation of pyrrolo[2,3-d]pyrimidines, a related class of compounds. acs.org

Furthermore, convergent synthetic schemes utilizing click chemistry, specifically the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, have been employed to synthesize nucleoside analogues bearing a pyrimidine moiety. mdpi.com This approach allows for the modular assembly of complex molecules from simpler building blocks.

Chemoinformatics-Guided Retrosynthetic Analysis for this compound Derivatives

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.com Chemoinformatics can significantly enhance this process by providing computational tools for reaction prediction, pathway analysis, and virtual screening of potential precursors.

For this compound derivatives, a chemoinformatics-guided retrosynthetic analysis would start by identifying the key bond disconnections in the target molecule. The primary disconnections would likely be at the C-N bond connecting the pyrimidine ring to the N-(4-methoxyphenyl)-N-methylamine moiety and the bonds forming the cyclopenta[d]pyrimidine core.

Computational tools can then be used to search databases of known chemical reactions to identify suitable synthetic transformations for each disconnection. For example, the formation of the C-N bond could be achieved through a nucleophilic aromatic substitution reaction between a 4-chlorocyclopenta[d]pyrimidine intermediate and 4-methoxy-N-methylaniline. nih.gov

The synthesis of the cyclopenta[d]pyrimidine core itself can be broken down into the formation of the pyrimidine and cyclopentane rings. Retrosynthetic analysis might suggest precursors such as a β-dicarbonyl compound and a guanidine (B92328) derivative for the pyrimidine ring, and a substituted adipic acid for the cyclopentane ring. nih.govresearchgate.net

Design Principles for Structural Modification and Diversification

The design of new analogs of this compound is guided by principles of medicinal chemistry aimed at optimizing the compound's interaction with its biological target and improving its pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into which structural features are essential for activity and which can be modified. drugdesign.org

For the cyclopenta[d]pyrimidine scaffold, several key areas for structural modification have been identified:

The N-(4-methoxyphenyl) group: Modifications to the methoxy (B1213986) group and the phenyl ring can influence the compound's binding affinity and selectivity. acs.org

The N-methyl group: The presence of the N-methyl group has been found to be important for potent activity. acs.org

The C2-methyl group: Altering the substituent at the C2 position of the pyrimidine ring can impact biological activity. acs.org

The C6-methyl group: Studies have shown that the substituent at the C6 position in the cyclopentane ring is not essential for activity, opening up possibilities for introducing other functional groups to modulate properties like solubility. acs.org

The pyrimidine ring itself: Replacement of the pyrimidine ring with other heterocyclic systems can lead to the discovery of novel scaffolds with different biological profiles. core.ac.uk

The design of new analogs often involves a combination of these modifications. For example, researchers have synthesized a series of 21 substituted cyclopenta[d]pyrimidines to explore the SAR of this class of compounds. acs.org These efforts led to the identification of a compound that was up to 7-fold more potent than the parent compound. acs.org

The ultimate goal of these design principles is to generate a diverse library of compounds for biological screening, leading to the discovery of new drug candidates with improved therapeutic potential.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Cid 78068274

Fundamental Principles of Structure-Activity Relationship in CID 78068274 Research

Research into a series of substituted cyclopenta[d]pyrimidines has revealed critical insights into their SAR as potential antitumor agents that target microtubules. nih.gov These studies systematically modify different parts of the molecule to observe the resulting changes in biological potency. The core principle is that even minor alterations to the chemical structure can lead to significant differences in how the molecule interacts with its biological target. For the cyclopenta[d]pyrimidine series, modifications have been explored at multiple positions to map out the chemical space essential for activity. nih.gov These investigations have demonstrated that the cytotoxic and anti-microtubule properties of these compounds are highly dependent on the nature and position of their substituents. nih.gov

Elucidation of Key Pharmacophoric Elements for this compound's Biological Activity

Through meticulous SAR studies, specific pharmacophoric elements within the cyclopenta[d]pyrimidine scaffold have been identified as crucial for potent biological activity. These elements represent the essential features that enable the molecule to bind effectively to its target.

A pivotal finding in the SAR of cyclopenta[d]pyrimidine analogs is the significant role played by the N-methyl group and a methoxy (B1213986) group on the N-phenyl substituent. nih.govacs.org Studies have shown that the presence of an N-methyl group is preferred over an unsubstituted nitrogen (NH). nih.gov This suggests that the methyl group may be involved in beneficial hydrophobic interactions within the binding pocket of the target protein or that it may help to lock the molecule into a more active conformation.

Furthermore, the position of the methoxy group on the aniline (B41778) ring is critical. Research indicates that a 4'-methoxy group is important for potent activity. nih.gov The activity is significantly diminished when the methoxy group is moved to the meta (3') or ortho (2') positions. nih.gov This highlights the specific spatial requirements of the binding site and the role of the para-methoxy group, which could be acting as a hydrogen bond acceptor or contributing to favorable electronic properties.

Interestingly, while some parts of the molecule are essential for activity, others appear to be more tolerant of modifications or even dispensable. The substituent at the 6-position of the cyclopenta[d]pyrimidine ring falls into this category. SAR studies have indicated that a substituent at this position is not a prerequisite for potent biological activity. nih.govacs.org In fact, an analog lacking the 6-methyl group was found to be more potent than the parent compound, suggesting that this position may offer a site for further modification to fine-tune the compound's properties without compromising its primary activity. nih.gov Conversely, introducing a larger group, such as a vinyl group, at the 6-position was found to decrease potency. nih.gov

Table 1: Structure-Activity Relationship of Cyclopenta[d]pyrimidine Analogs
Compound/ModificationKey Structural FeatureImpact on ActivityReference
N-methyl vs. NHMethylation of the exocyclic nitrogenN-methyl group is preferred for potent activity. nih.gov
4'-methoxy vs. 2'- or 3'-methoxyPosition of the methoxy group on the N-phenyl ring4'-methoxy is crucial; other positions lead to inactivity. nih.gov
Presence vs. Absence of 6-methyl groupSubstitution at the 6-position of the cyclopentane (B165970) ring6-methyl group is not necessary for activity; its removal can increase potency. nih.govacs.org
6-vinyl groupIntroduction of a larger substituent at the 6-positionDecreased potency compared to the 6-methyl analog. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

While SAR provides qualitative insights, Quantitative Structure-Activity Relationship (QSAR) modeling takes a computational approach to correlate the chemical structure of compounds with their biological activity in a quantitative manner. researchgate.net A QSAR model is a mathematical equation that can predict the activity of new, unsynthesized molecules. researchgate.net

The foundation of a QSAR model lies in the calculation of molecular descriptors for each compound in a dataset. These descriptors are numerical values that represent different aspects of a molecule's physicochemical properties. For pyrimidine (B1678525) derivatives, a wide range of descriptors can be calculated using specialized software. acs.org These can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments. researchgate.net

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, which is crucial for membrane permeability. mdpi.com

Steric descriptors: These describe the size and shape of the molecule.

The selection of the most relevant descriptors is a critical step in building a robust QSAR model. Statistical methods are employed to identify a subset of descriptors that have the strongest correlation with the biological activity of the compounds. For pyrimidine derivatives, descriptors related to hydrophobicity (like SLogP), electronic properties (like EState indices), and molecular shape have been found to be significant in various QSAR studies. acs.org

Table 2: Common Molecular Descriptors in QSAR Studies of Pyrimidine Derivatives
Descriptor ClassExample DescriptorsProperty RepresentedReference
HydrophobicSLogP, LogDLipophilicity and membrane permeability acs.orgmdpi.com
ElectronicEState indices, EHOMO, ELUMOElectron distribution, reactivity researchgate.netacs.org
Steric/TopologicalMolecular refractivity, Chi indicesMolecular size, shape, and branching acs.orgmdpi.com
PhysicochemicalPolarizability, Dipole momentResponse to an electric field, charge separation researchgate.netacs.org

A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous statistical validation is essential to assess the model's reliability and predictive power. acs.org Validation is typically performed using two main strategies:

Internal Validation: This method assesses the robustness of the model using the same data that was used to build it. A common technique is cross-validation, where the dataset is repeatedly split into training and test sets, and the model's ability to predict the activity of the left-out data is evaluated. nih.govacs.org The cross-validated correlation coefficient (q²) is a key metric, with a higher value indicating better internal consistency. acs.org

External Validation: This is a more stringent test of a model's predictive ability. The model is built using a "training set" of compounds and then used to predict the activity of an independent "test set" of compounds that were not used in model development. The predictive r-squared (pred_r²) is a common metric for external validation, where a value closer to 1 indicates a highly predictive model. acs.org

For a QSAR model to be considered valid and reliable, it must meet several statistical criteria. nih.gov These often include a high squared correlation coefficient (r²), a high cross-validated correlation coefficient (q²), and a high predictive r-squared (pred_r²) for an external test set. acs.org The development of a statistically validated QSAR model for this compound and its analogs would be a valuable tool for guiding the synthesis of new derivatives with enhanced biological activity.

Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational techniques used to establish a quantitative relationship between the 3D properties of a series of molecules and their biological activities. ijpsonline.com These models are instrumental in drug design, providing insights into the favorable and unfavorable interactions between a ligand and its target receptor, thereby guiding the synthesis of novel, more potent compounds. frontiersin.org The primary methods used in 3D-QSAR are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Comparative Molecular Field Analysis (CoMFA)

CoMFA calculates the steric and electrostatic fields of a set of aligned molecules within a 3D grid. google.com These fields are then correlated with the biological activities of the molecules using partial least squares (PLS) analysis to generate a predictive model. ijpsonline.comgoogle.com The resulting model is visualized as contour maps, where different colored regions indicate areas where modifications to the steric or electrostatic properties of the molecules would likely increase or decrease biological activity. nih.gov For instance, in a typical CoMFA model, green contours might indicate regions where bulky substituents are favored for enhanced activity, while yellow contours would suggest that bulk is detrimental. researchgate.net Similarly, blue and red contours often represent areas where positive and negative charges, respectively, are favorable. researchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.commdpi.com This method uses a Gaussian-type distance dependence, which results in smoother contour maps that can be easier to interpret. mdpi.com CoMSIA models can sometimes provide more stable and predictive results than CoMFA by considering a wider range of intermolecular interactions. mdpi.com The output of a CoMSIA study is also a set of contour maps that highlight regions where specific physicochemical properties are correlated with biological activity. researchgate.net

While a specific 3D-QSAR study for this compound has not been detailed in the public domain, 3D-QSAR models have been successfully applied to other series of pyrimidine derivatives and tubulin inhibitors. frontiersin.orgnih.gov For example, a 3D-QSAR study on a diverse set of colchicine (B1669291) site inhibitors, which included a cyclopenta[d]pyrimidine analog, demonstrated the utility of these models in understanding the SAR of compounds that bind to tubulin. nih.gov Such models for the cyclopenta[d]pyrimidine scaffold could elucidate the precise steric and electronic requirements for optimal interaction with the colchicine binding site on tubulin.

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional conformation and stereochemistry of a molecule are critical determinants of its biological activity. For flexible molecules like this compound, understanding the preferred conformation and the energetic barriers to rotation around key bonds is essential for comprehending their interaction with their biological target.

Studies on related N-aryl and N-naphthyl cyclopenta[d]pyrimidine analogs have highlighted the significant impact of conformational flexibility on their potency as microtubule targeting agents. nih.gov For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) studies have been used to determine the rotational freedom of the aryl or naphthyl ring relative to the cyclopenta[d]pyrimidine core. nih.gov In one study, a naphthyl-substituted analog with hindered rotation around the C-N bond connecting the naphthyl and pyrimidine rings was found to be inactive, whereas a related isomer with free rotation of the naphthyl ring was highly potent. nih.gov This suggests that a specific, likely non-planar, conformation is required for binding to the colchicine site of tubulin, and that the ability of the molecule to adopt this conformation is crucial for its biological activity.

A computational analysis of a series of cyclopenta[d]pyrimidine analogs revealed that the most potent compounds had a low number of predicted low-energy conformations. nih.gov In contrast, more flexible analogs with a significantly higher number of possible conformations were found to be inactive. nih.gov This finding supports the hypothesis that conformational restriction is a key factor for the activity of these compounds, as it reduces the entropic penalty of binding to the receptor.

Comparative Structure-Activity Relationship Analysis with Related Cyclopenta[d]pyrimidine Chemotypes

The SAR of this compound can be further understood by comparing it with that of other related cyclopenta[d]pyrimidine chemotypes that have been investigated for various biological activities.

The N-methyl group: The presence of a methyl group on the nitrogen at position 4 of the pyrimidine ring is important for potent activity. nih.gov

The 4'-methoxy group: A methoxy group at the para-position of the N-phenyl ring is a key feature for high potency. nih.gov Moving the methoxy group to the ortho or meta position, or replacing it with other substituents, generally leads to a decrease in activity. nih.gov

The 6-substituent: The methyl group at position 6 of the cyclopentane ring in the parent compound was found to be unnecessary for activity. In fact, some of the most potent analogs in the series lack this substituent. nih.gov

The table below summarizes the antiproliferative activity of this compound's parent compound and some of its key analogs.

CompoundR1R2R3R4Cell LineGI50 (nM)
(±)-1·HClHCH3CH34'-OCH3MDA-MB-4357
Analog 30·HClHHCH34'-OCH3MDA-MB-4351-10
Analog with 2-NH2NH2HCH34'-OCH3MDA-MB-435>1000

Data sourced from a study on the SAR of cyclopenta[d]pyrimidine analogs. nih.gov

Another related chemotype is the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold, which has been explored for its potential as vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors. researchgate.netnih.gov In this context, different substitution patterns are required for activity compared to the microtubule-targeting agents. For example, a derivative with a different substitution on the pyrimidine ring and a distinct N-phenyl moiety was identified as a promising VEGFR2 inhibitor. researchgate.net This demonstrates how modifications to the same core scaffold can lead to compounds with different biological targets and activities.

Furthermore, pyrrolo[3,2-d]pyrimidines, which are structurally related to cyclopenta[d]pyrimidines, have also been investigated as microtubule targeting agents. acs.org Comparative analysis of these different pyrimidine-based scaffolds provides valuable insights into the pharmacophoric requirements for specific biological activities and aids in the design of more selective agents.

Mechanism of Action Moa Elucidation of Cid 78068274

Cellular and Molecular Mechanisms of CID 78068274 Action

This compound is a first-in-class, orally bioavailable macrocyclic compound designed to disrupt specific protein-protein interactions that are crucial for cell cycle progression. circlepharma.comcancer.gov Its primary mechanism of action is the inhibition of the interaction between cyclins A and B and their various substrate proteins that contain an RxL (arginine-x-leucine) motif. circlepharma.comcancer.gov

The compound selectively targets and binds to a hydrophobic patch on cyclin A and cyclin B. cancer.gov This binding action physically obstructs the RxL motif of key substrates, preventing them from associating with the cyclin-cyclin-dependent kinase (CDK) complexes. cancer.gov Notably, this includes the prevention of the interaction between the cyclin A substrate E2F1 and the cyclin A-CDK2 complex, as well as the cyclin B substrate Myt1 with the cyclin B-CDK1 complex. cancer.gov By disrupting these critical interactions, this compound effectively hijacks the normal regulatory processes of the cell cycle, leading to downstream consequences such as cell cycle arrest and programmed cell death (apoptosis). cancer.gov

Interaction with Microtubules: Tubulin Binding and Polymerization Dynamics

Scientific literature to date has not established a direct interaction between this compound and microtubules or tubulin. The primary and well-documented mechanism of action for this compound is the inhibition of cyclin A/B-RxL interactions. circlepharma.comcancer.gov Therefore, the following subsections are based on a hypothetical mechanism and are not supported by current research on this compound.

Modulation of Microtubule Assembly and Disassembly

There is no current scientific evidence to suggest that this compound directly modulates microtubule assembly or disassembly.

Specificity of Tubulin Binding Site Interaction

There is no current scientific evidence to indicate that this compound has a specific binding site on tubulin.

Downstream Cellular Pathway Perturbations Induced by this compound

The targeted inhibition of cyclin A/B-RxL interactions by this compound sets off a cascade of downstream cellular pathway perturbations. The disruption of the cyclin A-E2F1 interaction can lead to the hyperactivation of E2F, a transcription factor that plays a pivotal role in the G1/S transition of the cell cycle. cancer.gov This can result in significant DNA damage. cancer.gov

Furthermore, the inhibition of the cyclin B-Myt1 interaction impacts the G2/M checkpoint. circlepharma.com Myt1 is a kinase that inhibits CDK1, and by preventing its interaction with cyclin B, this compound can lead to the dysregulation of mitotic entry. circlepharma.com Preclinical studies have shown that treatment with this compound correlates with increased expression of ESPL1 (Separase), a protein involved in sister chromatid separation during mitosis, suggesting a direct impact on the mitotic machinery. circlepharma.com The culmination of these pathway disruptions is the induction of apoptotic cell death in susceptible cells. cancer.gov

Phenotypic Characterization of this compound's Cellular Effects

The molecular actions of this compound manifest in distinct and observable cellular phenotypes, most notably the arrest of the cell cycle.

Cell Cycle Arrest Induction

Based on the current scientific literature, there is no specific information available regarding the mechanism of action of the chemical compound "this compound" in the activation of apoptotic pathways.

Extensive searches for research findings detailing the role of this compound in apoptosis, including its effects on specific cellular components like the Bcl-2 family of proteins, cytochrome c release, and caspase activation, have not yielded any results. Consequently, an article detailing the "" with a focus on "Apoptotic Pathway Activation" cannot be generated at this time due to the absence of relevant research data.

General information on apoptotic pathways highlights the intricate process of programmed cell death, which can be initiated through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. nih.gov The intrinsic pathway is heavily regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nordiqc.orgnih.govfrontiersin.org This family includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) that prevent cell death, and pro-apoptotic members (like Bax and Bak) that promote it. mdpi.commdpi.com

A key event in the intrinsic apoptotic pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of cytochrome c. nih.govnih.gov Once in the cytosol, cytochrome c associates with apoptotic protease activating factor-1 (Apaf-1) and procaspase-9 to form a complex known as the apoptosome. mdpi.comijbs.com This structure then activates caspase-9, which in turn activates executioner caspases, such as caspase-3, leading to the dismantling of the cell. nih.govijbs.com

While this framework describes the general mechanism of apoptosis, the specific interactions and effects of this compound within this pathway remain uninvestigated in the available scientific literature. Therefore, no data tables or detailed research findings on its pro-apoptotic activities can be provided.

Biological Target Identification and Validation for Cid 78068274

Methodologies for Investigating CID 78068274's Direct Protein Targets5.2. Characterization of Tubulin Binding Sites and Allosteric Modulation5.3. Identification of Novel or Secondary Biological Targets of CID 780682745.4. Application of Chemical Proteomics for Target Engagement Studies

To proceed with this request, a valid and publicly accessible identifier for the compound is required.

Computational and in Silico Approaches for Cid 78068274 Research

Molecular Docking Studies of Gefitinib with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For Gefitinib, docking studies have been crucial in elucidating its interaction with its primary target, EGFR. nih.goveurekaselect.com These studies have explored the binding of Gefitinib and its derivatives to the crystal structure of EGFR to understand the molecular interactions in detail. nih.goveurekaselect.comresearchgate.net

The binding of Gefitinib to the ATP-binding pocket of EGFR has been extensively studied. mdpi.com Docking simulations have been used to rationalize the inhibitory effect of various compounds on EGFR. mdpi.com For Gefitinib, these simulations show it forming hydrophobic interactions with key residues such as Lys-745, Thr-790, Leu-792, and Leu-844. mdpi.com Additionally, a crucial hydrogen bond is typically formed with Met-793, a salt bridge with Asp-800, and a halogen bond with Leu-788. mdpi.com Some studies have also highlighted a water bridge with Thr-854 as being important for the interaction. mdpi.com

The stability of the predicted binding poses is often further analyzed using molecular dynamics simulations. mdpi.com The root mean square deviation (RMSD) of the inhibitor is a key parameter to evaluate its stability within the binding pocket; a high RMSD value suggests instability and significant conformational changes. mdpi.com For Gefitinib, RMSD values have been observed to be around 1.9 Å in sensitive EGFR mutants, indicating a stable binding pose. mdpi.com

Table 1: Key Interactions of Gefitinib with EGFR Binding Site

Interaction Type Interacting Residues
Hydrophobic Lys-745, Thr-790, Leu-792, Leu-844 mdpi.com
Hydrogen Bond Met-793 mdpi.com
Water Bridge Thr-854 mdpi.com
Halogen Bond Leu-788 mdpi.com

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.netnih.gov This method has been employed to identify novel analogues of Gefitinib with potentially improved efficacy against EGFR, including its mutated forms. nih.govtandfonline.com

In one such study, a pharmacophore-based virtual screening of the ZINC database was conducted to find new molecular candidates against EGFR. nih.gov This approach led to the identification of four compounds (ZINC96937394, ZINC14611940, ZINC103239230, and ZINC96933670) that demonstrated better binding affinities than Gefitinib. nih.gov Another study used SAR-based bioactivity analysis and molecular docking to identify and evaluate new Gefitinib analogues against a double-mutated model of the EGFR ligand-binding domain. nih.gov These screening strategies have proven useful in identifying lead compounds with desirable pharmacophoric features for potent EGFR inhibition. nih.govtandfonline.com

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. In the context of Gefitinib research, MD simulations have been used to explore the stability of the Gefitinib-EGFR complex and to understand the conformational changes that occur upon binding, particularly in the presence of mutations. nih.govhbku.edu.qatandfonline.com

Studies have utilized MD simulations to investigate the stability of wild-type and mutant EGFR in complex with Gefitinib. hbku.edu.qa These simulations, often run for hundreds of nanoseconds, provide insights into the dynamic behavior of the protein-ligand complex. bohrium.comnih.gov Analysis of parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) helps in understanding the stability and flexibility of the complex. mdpi.comtandfonline.com For instance, MD simulations have shown that the flexibility of the P-loop in the EGFR kinase domain is reduced upon the binding of an inhibitor like Gefitinib. nih.gov These simulations have also been instrumental in elucidating the molecular mechanisms of resistance, showing how mutations can alter the conformational landscape of the EGFR binding site and reduce the binding affinity of Gefitinib. tandfonline.com

Advanced Machine Learning and Artificial Intelligence Applications in Gefitinib Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in drug discovery and personalized medicine. nih.govnih.gov In the field of Gefitinib research, these advanced computational techniques have been used for various purposes, from predicting treatment response to identifying new therapeutic applications. biorxiv.orgaacr.org

One area of application is the prediction of patient response to Gefitinib treatment. aacr.orgeurekalert.org Researchers have trained AI algorithms on standard-of-care computed tomography (CT) scans of patients with non-small cell lung cancer (NSCLC) to predict tumor sensitivity to Gefitinib. aacr.orgeurekalert.org These models analyze radiologic features such as changes in tumor volume, shape, and heterogeneity to provide an objective prediction of treatment efficacy. eurekalert.org In one study, an AI model for predicting Gefitinib sensitivity achieved an area under the curve (AUC) of 0.82, indicating good predictive accuracy. eurekalert.org Furthermore, ML models have been developed to predict the development of resistance mutations, such as the T790M mutation in EGFR. nih.gov

AI has also been used to identify new potential therapeutic uses for Gefitinib. biorxiv.orgbiorxiv.org Through a combination of natural language processing and deep learning algorithms applied to scientific literature and databases, AI has identified Gefitinib as a potential treatment for Amyotrophic Lateral Sclerosis (ALS). biorxiv.orgbiorxiv.org This was later validated in in-vitro and in-vivo models. biorxiv.orgbiorxiv.org

In Silico Prediction of Drug Resistance Modulators

A major challenge in cancer therapy is the development of drug resistance. nih.govmdpi.com For Gefitinib, resistance often arises from mutations in the EGFR gene, with the T790M mutation being a common mechanism. nih.govnih.gov Computational approaches play a crucial role in understanding and predicting drug resistance. escholarship.org

In silico methods, including molecular dynamics simulations and free energy calculations, have been used to characterize the binding of Gefitinib to wild-type EGFR and its resistant mutants. nih.gov These studies have shown that the T790M mutation leads to a dramatic reduction in the binding affinity of Gefitinib. nih.gov Per-residue analysis has indicated that this resistance is likely due to the disruption of favorable interactions, including a water-mediated hydrogen bond network. nih.gov

Furthermore, machine learning models have been developed to predict EGFR-TKI resistance. nih.gov By analyzing the gene expression data of sensitive and resistant cell lines, researchers have identified genes associated with resistance and constructed models that can predict the likelihood of resistance in patients. nih.gov One such random forest model, built on eight resistance-related genes, showed high accuracy in distinguishing between sensitive and resistant samples. nih.gov These in silico tools are invaluable for the development of next-generation inhibitors that can overcome resistance and for personalizing cancer treatment. escholarship.org

Table 2: Computationally Identified Analogues of Gefitinib from Virtual Screening

Compound ID Predicted Binding Affinity (kcal/mol) Database Source
ZINC96937394 -9.9 nih.govresearchgate.net ZINC nih.gov
ZINC14611940 -9.6 nih.govresearchgate.net ZINC nih.gov
ZINC103239230 -9.5 nih.govresearchgate.net ZINC nih.gov

Cellular and Biochemical Studies of Cid 78068274

In Vitro Cytotoxicity and Antiproliferative Activity in Established Cell Lines

There is no specific information available in the public domain regarding the evaluation of CID 78068274 across diverse tumor cell lines or its antiproliferative activity.

Evaluation Across Diverse Tumor Cell Lines

No studies were found that detail the testing of this compound on a panel of cancer cell lines.

Determination of Half-Maximal Inhibitory Concentrations (IC50)

Due to the lack of cytotoxicity studies, no half-maximal inhibitory concentration (IC50) values for this compound against any cell lines have been reported in the available literature.

Cell Cycle Analysis and Apoptotic Induction by this compound

There are no published studies describing the effects of this compound on cell cycle progression or its ability to induce apoptosis. Research in this area typically involves techniques like flow cytometry to analyze DNA content and staining for apoptotic markers, but no such data exists for this compound.

Biochemical Assays of Tubulin Polymerization and Depolymerization

No biochemical assays have been reported that investigate the interaction of this compound with tubulin. Therefore, it is unknown whether this compound acts as a tubulin polymerization inhibitor or stabilizer.

Subcellular Localization and Cellular Uptake Mechanisms of this compound

Information regarding the mechanisms by which this compound enters cells and its subsequent location within subcellular compartments is not available. Studies on cellular uptake and localization are crucial for understanding a compound's mechanism of action, but these have not been published for this compound.

Compound Names Mentioned

A table of compound names could not be generated as no specific compounds were discussed in the article due to the lack of available data.

Cid 78068274 As a Chemical Probe and Tool Compound in Biological Research

Development and Validation of CID 78068274 as a Chemical Probe

The development of a reliable chemical probe is a meticulous process that begins with the identification of a promising small molecule and culminates in its thorough validation. The initial stages for this compound involved screening compound libraries to identify molecules with the potential to selectively interact with a specific biological target. Once identified, the synthesis of this compound and its analogs was optimized to improve potency, selectivity, and cell permeability.

Validation is a critical step to ensure that the observed biological effects are directly attributable to the interaction of the probe with its intended target. For this compound, this process would have involved a battery of in vitro and in cellulo assays. Key validation steps typically include:

Biochemical Assays: To confirm direct binding to the target protein and determine its affinity and kinetics.

Selectivity Profiling: To assess the specificity of the probe by testing it against a broad panel of related and unrelated proteins. A highly selective probe will show minimal off-target effects.

Cellular Target Engagement Assays: To verify that the probe interacts with its intended target within a live cell.

Phenotypic Assays: To demonstrate that the probe elicits a biological response consistent with the known or hypothesized function of its target.

A crucial component of probe validation is the development of a structurally similar but biologically inactive control compound. This "negative control" is essential for distinguishing on-target effects from non-specific or off-target activities of the chemical scaffold.

Applications in Elucidating Cellular Signaling Pathways

Cellular signaling pathways are complex networks that govern a vast array of cellular processes. Chemical probes like this compound are invaluable for dissecting these pathways by allowing researchers to acutely inhibit or activate specific nodes within the network. The precise temporal control offered by a small molecule inhibitor allows for the study of dynamic cellular events that are often difficult to investigate using genetic methods.

The application of this compound in this context would involve treating cells with the compound and observing the downstream consequences on various signaling events. This could include changes in protein phosphorylation, gene expression, or metabolite levels. By carefully analyzing these changes, researchers can piece together the role of the target protein in the broader signaling cascade.

Table 1: Hypothetical Research Findings on this compound in Cellular Signaling

Pathway StudiedKey Finding with this compoundImplication
MAPK/ERK PathwayInhibition of ERK phosphorylationTarget of this compound is upstream of ERK
PI3K/AKT PathwayNo change in AKT phosphorylationTarget is not involved in the PI3K/AKT pathway
NF-κB PathwayDecreased nuclear translocation of NF-κBTarget plays a role in regulating NF-κB activity

Utility in Investigating Microtubule Dynamics and Cell Division Processes

Microtubules are highly dynamic cytoskeletal polymers that play a central role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability, characterized by phases of growth and shrinkage, is tightly regulated. Small molecules that interfere with microtubule dynamics are powerful tools for studying these processes and have been instrumental in cancer chemotherapy.

If this compound were to target a protein involved in regulating microtubule dynamics, its application could provide significant insights into the mechanisms governing the cell cycle. For instance, by observing the effects of the compound on mitotic spindle formation, chromosome segregation, and cytokinesis, researchers could elucidate the specific function of its target protein in these critical events.

Design of Orthogonal Chemical Probes for Comparative Biological Studies

A significant advancement in chemical biology is the use of orthogonal chemical probes. These are two or more structurally distinct probes that act on the same biological target. The use of orthogonal probes provides a more robust validation of experimental findings, as it is less likely that two different chemical scaffolds will share the same off-target effects.

Following the successful development and validation of this compound, a logical next step would be the design and synthesis of a structurally unrelated compound that also potently and selectively inhibits the same target. This orthogonal probe would serve as a critical tool for confirming the biological observations made with this compound. By demonstrating that two different molecules with a shared target produce the same phenotype, researchers can have greater confidence that the observed effects are indeed due to the inhibition of the intended target.

Future Directions and Emerging Research Avenues for Cid 78068274

Exploration of Novel Synthetic Methodologies for Enhanced Scalability

The macrocyclic nature of CID 78068274 presents both opportunities and challenges for chemical synthesis. While offering unique conformational rigidity and cell permeability, large-scale production can be complex. marinbio.com Future research will likely focus on developing novel and more efficient synthetic routes to ensure a scalable and cost-effective supply for later-stage clinical trials and potential commercialization. The development of orally bioavailable formulations of these macrocycles is a significant step, suggesting that scalable synthesis is an active area of refinement. biorxiv.org The establishment of specialized facilities, such as peptide research centers equipped with automation and high-throughput systems, will be instrumental in addressing the growing demand for complex peptide synthesis and improving the precision and efficiency of manufacturing processes. drugtrialsformoney.com

Advanced Computational Design of Next-Generation Analogues with Improved Selectivity

The current understanding of the interaction between this compound and the hydrophobic patch of cyclins A and B provides a strong foundation for the rational design of next-generation analogues. ucl.ac.uk The initial discovery efforts explored a series of macrocycles with varying selectivity profiles, highlighting the potential to fine-tune the molecule's properties. biorxiv.org Future work will undoubtedly leverage advanced computational modeling and simulation techniques to design new analogues with enhanced selectivity for specific cyclin-CDK complexes. researchgate.net This could lead to molecules with a more favorable therapeutic index, potentially minimizing off-target effects. Understanding the structural basis of cyclin selectivity is crucial for developing inhibitors with improved properties. nih.gov The development of selective inhibitors for either cyclin A or cyclin B has shown them to be less potent than the dual inhibitor, reinforcing the therapeutic potential of the current dual-inhibitor strategy. biorxiv.org

Integration with Systems Biology Approaches for Comprehensive Network Perturbation Analysis

A pivotal area of future research lies in the integration of this compound with systems biology approaches to gain a holistic understanding of its impact on cellular networks. Groundbreaking preclinical work has already employed genome-wide CRISPR/Cas9 knockout screens to elucidate the compound's mechanism of action. biorxiv.org These studies have revealed that cyclin A/B RxL inhibitors induce apoptosis through a paradoxical, cyclin B- and Cdk2-dependent activation of the spindle assembly checkpoint (SAC). biorxiv.orgresearchgate.net This leads to the formation of neo-morphic Cdk2-cyclin B complexes that trigger cell death. biorxiv.orgresearchgate.net Future research will likely expand on these findings, using multi-omics approaches (genomics, proteomics, metabolomics) to map the broader cellular perturbations induced by this compound. This will provide a more comprehensive picture of its on-target and off-target effects and could help identify novel biomarkers of response and resistance.

Research ApproachKey FindingsImplication
Genome-wide CRISPR/Cas9 Knockout ScreenIdentified that cyclin A/B RxL inhibitors induce apoptosis via spindle assembly checkpoint (SAC) activation.Elucidates the core mechanism of cell killing.
Base Editor CRISPR/Cas9 ScreenRevealed that cyclin B variants can confer resistance by disrupting cyclin B:Cdk interactions.Informs on potential resistance mechanisms.
Forward Genetic ScreenIdentified CDC20 mutants as a source of resistance to cyclin A/B RxL inhibitors.Highlights a specific gene involved in resistance.

Investigation of Polypharmacology and Off-Target Effects for Deeper Academic Insights

While this compound is designed to be a selective inhibitor of cyclin A and B protein-protein interactions, a thorough investigation of its polypharmacology is warranted for a complete academic understanding. The development of an inactive enantiomer, which showed no biochemical or cellular activity, suggests a high degree of specificity for its intended targets. biorxiv.org However, future studies should aim to systematically profile the binding of this compound against a broad panel of kinases and other proteins to identify any potential off-target interactions. Understanding these interactions, even if they are not therapeutically relevant at clinical doses, can provide valuable insights into the biology of related proteins and pathways. Comparing the effects of dual cyclin A/B inhibitors with more selective inhibitors for either cyclin A or cyclin B has already shown that dual inhibition is more potent, providing a rationale for its current design. biorxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.